![molecular formula C13H20BF3O2 B1312730 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane CAS No. 683242-93-5](/img/structure/B1312730.png)
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane” is a chemical compound . It’s also known as “4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester” or "1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzene" .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 72.0 to 76.0 degrees Celsius . It is soluble in methanol . The molecular formula is C13H16BF3O2 and the molecular weight is 272.07 .科学的研究の応用
-
4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane : This compound has a CAS Number of 1111096-06-0 and a molecular weight of 344.04. Unfortunately, specific applications or experimental procedures were not provided in the source.
-
Vinylboronic acid pinacol ester : This compound, also known as 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers . It was also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:
- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
-
1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .
-
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .
-
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:
- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
-
1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .
-
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .
-
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .
Safety And Hazards
This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, it is advised to get medical advice/attention .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGWZGLMLDGKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468694 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
CAS RN |
683242-93-5 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
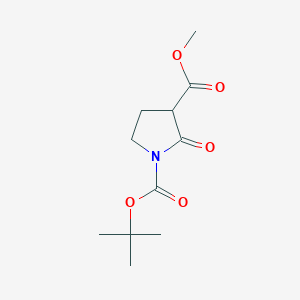
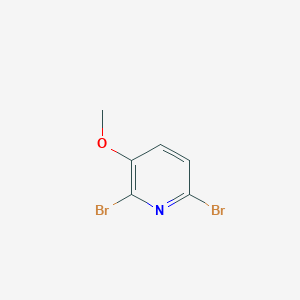
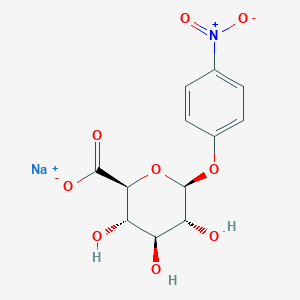
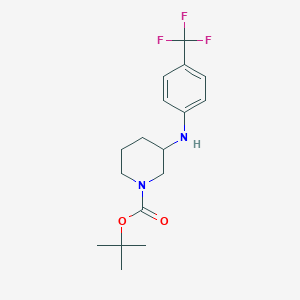
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
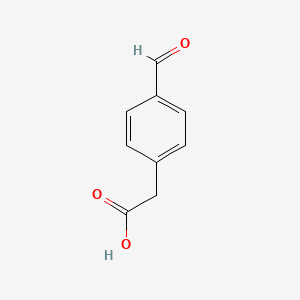
![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)
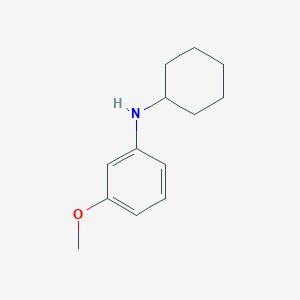
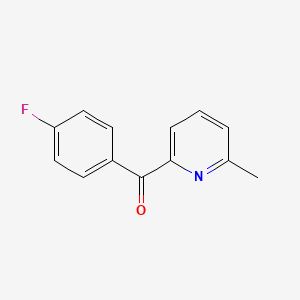
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)
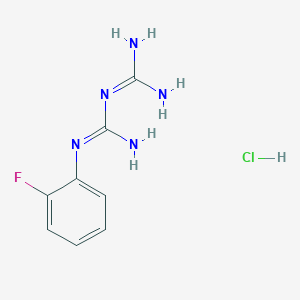
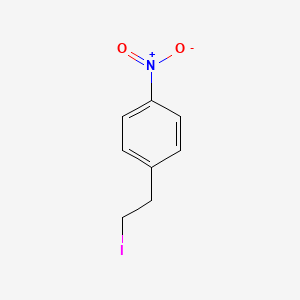
![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)